1-(3-chloro-4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea 1-(3-chloro-4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC15116922
InChI: InChI=1S/C23H26ClN5O2/c1-16-7-6-8-17(13-16)25-23(30)29(18-10-11-20(31-2)19(24)14-18)15-22-27-26-21-9-4-3-5-12-28(21)22/h6-8,10-11,13-14H,3-5,9,12,15H2,1-2H3,(H,25,30)
SMILES:
Molecular Formula: C23H26ClN5O2
Molecular Weight: 439.9 g/mol

1-(3-chloro-4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea

CAS No.:

Cat. No.: VC15116922

Molecular Formula: C23H26ClN5O2

Molecular Weight: 439.9 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chloro-4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea -

Specification

Molecular Formula C23H26ClN5O2
Molecular Weight 439.9 g/mol
IUPAC Name 1-(3-chloro-4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Standard InChI InChI=1S/C23H26ClN5O2/c1-16-7-6-8-17(13-16)25-23(30)29(18-10-11-20(31-2)19(24)14-18)15-22-27-26-21-9-4-3-5-12-28(21)22/h6-8,10-11,13-14H,3-5,9,12,15H2,1-2H3,(H,25,30)
Standard InChI Key QKSQXATYJWOLGV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC(=C(C=C4)OC)Cl

Introduction

1-(3-chloro-4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea is a complex organic compound belonging to the class of urea derivatives. It features a unique combination of a triazoloazepine moiety and substituted aromatic rings, which may contribute to its potential biological activities. The compound's structure suggests possible applications in medicinal chemistry, particularly in drug development.

Analytical Techniques

Common analytical techniques used to confirm the structure and purity of this compound include thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions. While specific steps are not detailed in the available literature, the synthesis pathway may include reactions such as nucleophilic substitutions, condensations, or cyclizations. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used under controlled temperatures to optimize yields.

Potential Applications

Given its complex structure, this compound may have potential applications in various scientific fields, particularly in medicinal chemistry. The presence of a triazoloazepine moiety and aromatic rings suggests it could be explored for therapeutic uses, similar to other urea derivatives.

Future Research Directions

Future studies could focus on evaluating the biological activities of this compound, such as its potential as an enzyme inhibitor or its interaction with specific biological targets. Additionally, optimizing its synthesis to improve yields and purity would be beneficial for further research.

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